

# A Comparative Spectroscopic Analysis of 5-Bromo-2-ethylpyridine and Its Derivatives

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## Compound of Interest

Compound Name: **5-Bromo-2-ethylpyridine**

Cat. No.: **B1339753**

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A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of **5-Bromo-2-ethylpyridine** and its key derivatives, supported by experimental data and protocols.

This guide provides a comprehensive comparison of the spectroscopic properties of **5-Bromo-2-ethylpyridine** and its derivatives, offering valuable insights for the identification, characterization, and application of these compounds in various scientific and pharmaceutical contexts. While experimental spectra for **5-Bromo-2-ethylpyridine** are not readily available in public databases, this guide leverages data from closely related analogs and derivatives to predict and understand its spectroscopic behavior.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **5-Bromo-2-ethylpyridine** and its derivatives. The data for **5-Bromo-2-ethylpyridine** is predicted based on the analysis of its structural analogs.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Predicted for **5-Bromo-2-ethylpyridine**)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~8.5	d	1H	H-6
~7.7	dd	1H	H-4
~7.1	d	1H	H-3
~2.8	q	2H	-CH <sub>2</sub> -
~1.3	t	3H	-CH <sub>3</sub>

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (Predicted for **5-Bromo-2-ethylpyridine**)

Chemical Shift ( $\delta$ , ppm)	Assignment
~162	C-2
~150	C-6
~140	C-4
~122	C-3
~118	C-5
~30	-CH <sub>2</sub> -
~14	-CH <sub>3</sub>

Table 3: Comparative Spectroscopic Data of 5-Bromo-2-substituted-pyridines

Compound	<sup>1</sup> H NMR ( $\delta$ , ppm)	<sup>13</sup> C NMR ( $\delta$ , ppm)	IR ( $\text{cm}^{-1}$ )	Mass Spec. (m/z)
5-Bromo-2-methylpyridine	8.55 (d, 1H), 7.68 (dd, 1H), 7.05 (d, 1H), 2.51 (s, 3H)	-	-	171/173 [M] <sup>+</sup>
2-Acetyl-5-bromopyridine	8.80 (d, 1H), 8.37 (dd, 1H), 7.01 (d, 1H), 2.58 (s, 3H)[1]	197.2, 150.1, 142.2, 138.9, 121.8, 26.4[1]	~1680 (C=O)[1]	199/201 [M] <sup>+</sup>
5-Bromo-2-vinylpyridine	-	-	-	183/185 [M] <sup>+</sup>
5-Bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide	-	-	-	244/246 [M] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed in this guide.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 or 500 MHz NMR spectrometer.

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- Data Acquisition:

- Transfer the solution to a 5 mm NMR tube.
- Insert the tube into the spectrometer's probe.
- Tune and shim the instrument to achieve a homogeneous magnetic field.
- Acquire the  $^1\text{H}$  spectrum using a standard pulse sequence.
- Acquire the  $^{13}\text{C}$  spectrum using a proton-decoupled pulse sequence.

- Data Processing:
  - Apply Fourier transformation to the raw data.
  - Perform phase and baseline corrections.
  - Calibrate the chemical shifts using the residual solvent peak as a reference.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure:

- Sample Preparation:
  - For solids: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate.
  - For liquids: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).
- Data Acquisition:
  - Record a background spectrum of the empty sample holder.
  - Place the prepared sample in the spectrometer's beam path.

- Acquire the IR spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups. The region from 3600–1200  $\text{cm}^{-1}$  is often referred to as the functional group region, while the 1200–600  $\text{cm}^{-1}$  range is known as the "fingerprint" region, which is unique for each compound.[2]

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

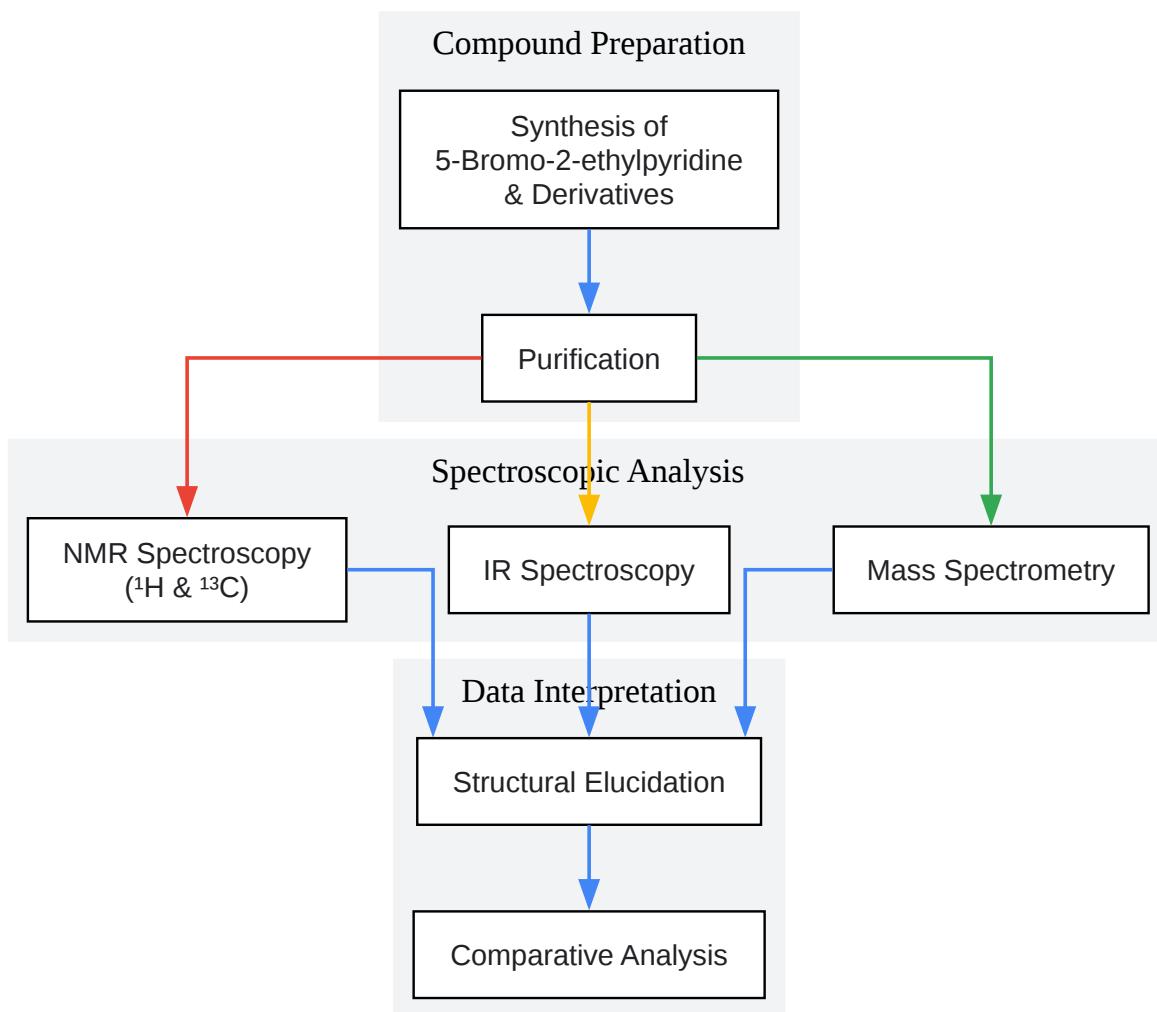
Instrumentation: A mass spectrometer, commonly with an electrospray ionization (ESI) or electron ionization (EI) source.

Procedure:

- Sample Introduction: Introduce a small amount of the sample into the ion source. For ESI, the sample is typically dissolved in a suitable solvent and infused or injected via an LC system. For EI, the sample can be introduced via a direct insertion probe or a gas chromatograph.
- Ionization: Generate gas-phase ions from the sample molecules.
- Mass Analysis: Separate the ions based on their mass-to-charge ( $m/z$ ) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions to generate a mass spectrum. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity ( $M^+$  and  $M+2$ ) is expected, corresponding to the natural abundance of the  $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes.[3]

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for the synthesis and spectroscopic characterization of chemical compounds.

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## References

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- 2. 5-Bromo-2-ethenylpyridine | C7H6BrN | CID 21134411 - PubChem [pubchem.ncbi.nlm.nih.gov]
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